5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid
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Overview
Description
5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid: is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and a pent-4-en-2-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the pent-4-en-2-ynoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double and triple bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring or the pent-4-en-2-ynoic acid moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alkanes and alkenes.
Substitution: Formation of halogenated compounds, ethers, and esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
2,5,6-Trimethylcyclohex-2-en-1-one: Shares the cyclohexene ring structure but lacks the pent-4-en-2-ynoic acid moiety.
Pent-4-en-2-ynoic acid: Contains the pent-4-en-2-ynoic acid moiety but lacks the cyclohexene ring.
Uniqueness: 5-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid is unique due to the combination of the cyclohexene ring with three methyl groups and the pent-4-en-2-ynoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
83768-65-4 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-4-en-2-ynoic acid |
InChI |
InChI=1S/C14H18O2/c1-11-7-6-10-14(2,3)12(11)8-4-5-9-13(15)16/h4,7-8,12H,6,10H2,1-3H3,(H,15,16) |
InChI Key |
HCXNLFYIRXVFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C=CC#CC(=O)O)(C)C |
Origin of Product |
United States |
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